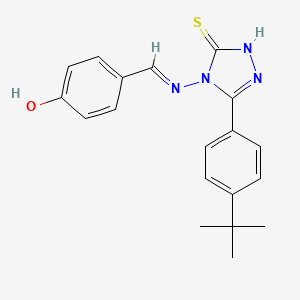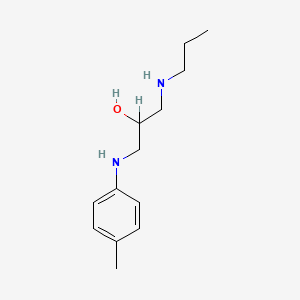
1-(Propylamino)-3-(p-toluidino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Propylamino)-3-(4-toluidino)-2-propanol is an organic compound that features both propylamino and toluidino functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propylamino)-3-(4-toluidino)-2-propanol typically involves the reaction of 4-toluidine with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: 1-(Propylamino)-3-(4-toluidino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide, are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
科学研究应用
1-(Propylamino)-3-(4-toluidino)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(propylamino)-3-(4-toluidino)-2-propanol involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 1-(4-toluidino)cyclopentanecarboxylic acid
- 4-amino-2-(4-toluidino)-5-pyrimidinecarbonitrile
- 1-(4-toluidino)ethylferrocene
Comparison: Compared to these similar compounds, 1-(propylamino)-3-(4-toluidino)-2-propanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
属性
CAS 编号 |
7588-19-4 |
|---|---|
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC 名称 |
1-(4-methylanilino)-3-(propylamino)propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-3-8-14-9-13(16)10-15-12-6-4-11(2)5-7-12/h4-7,13-16H,3,8-10H2,1-2H3 |
InChI 键 |
LRKHSSWFQRVLEO-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC(CNC1=CC=C(C=C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


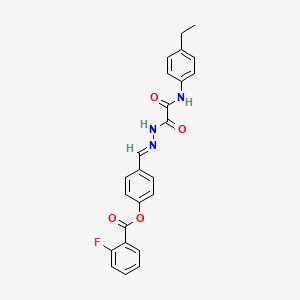
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15082948.png)
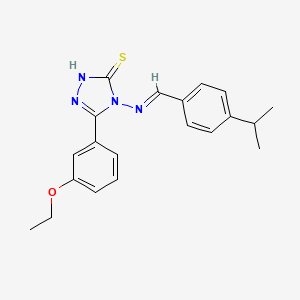
![2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
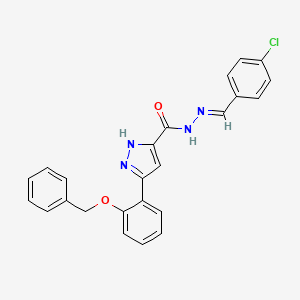
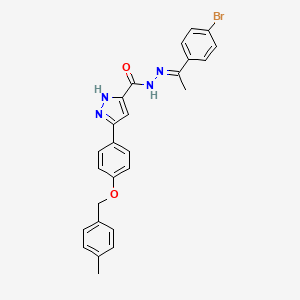

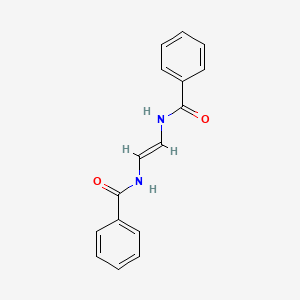
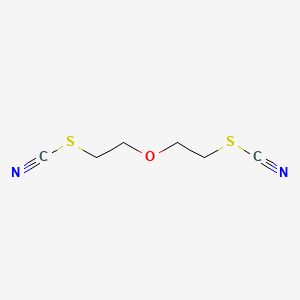

![2-(4-methoxybenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B15083031.png)
![2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15083037.png)
![Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B15083039.png)
